methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in pharmaceuticals and agrochemicals. This compound features an indole moiety, which is a common structural motif in many natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst . The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using microwave-assisted techniques to enhance reaction rates and yields. Microwave irradiation can significantly reduce reaction times and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or boron trifluoride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce alcohols .
Scientific Research Applications
Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
Thiophene-2-carboxylic acid: A thiophene derivative with different functional groups but similar structural features.
Uniqueness
Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is unique due to its combination of indole and thiophene moieties, which confer distinct chemical and biological properties.
Biological Activity
Methyl 2-(1H-indole-3-carboxamido)thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article explores its biological activity, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The compound exhibits a range of biological activities including anticancer and antimicrobial properties. Research indicates that it may serve as a promising candidate for drug development aimed at various diseases, particularly those caused by resistant pathogens.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit the proliferation of cancer cells. For instance, certain derivatives of indole-based compounds demonstrated significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer) and other rapidly dividing cells. The minimum inhibitory concentration (MIC) against these cell lines was notably low, suggesting strong anticancer potential .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli . Notably, one derivative exhibited an MIC of 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as an effective antimicrobial agent .
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The indole moiety is known to modulate enzyme activity and receptor interactions, influencing various signaling pathways that lead to cell cycle arrest and apoptosis in cancer cells. Additionally, it may disrupt bacterial cell wall synthesis or function through similar mechanisms.
Comparative Analysis with Similar Compounds
To better understand its unique properties, a comparison with similar compounds is essential:
Compound Name | Biological Activity | MIC (μg/mL) |
---|---|---|
This compound | Anticancer, Antimicrobial | 0.98 (MRSA) |
Indole-3-carboxaldehyde | Antimicrobial | 2.00 (S. aureus) |
Thiophene-2-carboxylic acid | Varies; less studied | N/A |
This table illustrates that while this compound shows promising activity against resistant strains, other compounds also exhibit varying degrees of effectiveness.
Case Studies and Research Findings
- Anticancer Studies : In a study focusing on indole derivatives, several compounds showed significant growth inhibition in A549 cells with IC50 values ranging from 2 to 10 μM. The mechanism was linked to the induction of apoptosis via caspase activation .
- Antimicrobial Efficacy : A recent study reported that this compound derivatives were tested against various pathogens, showing MIC values as low as 0.98 μg/mL for MRSA, which is critical given the rising resistance to conventional antibiotics .
Properties
IUPAC Name |
methyl 2-(1H-indole-3-carbonylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3S/c1-20-15(19)10-6-7-21-14(10)17-13(18)11-8-16-12-5-3-2-4-9(11)12/h2-8,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQSSCCCKGITSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.